Ethyl propargyl sulfone

Description

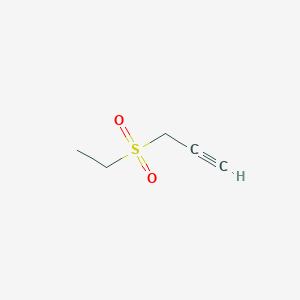

Structure

2D Structure

3D Structure

Properties

CAS No. |

13603-87-7 |

|---|---|

Molecular Formula |

C5H8O2S |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

3-ethylsulfonylprop-1-yne |

InChI |

InChI=1S/C5H8O2S/c1-3-5-8(6,7)4-2/h1H,4-5H2,2H3 |

InChI Key |

GMAZINWPVHABJE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Formation and Mechanism of Ethyl Propargyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ethyl propargyl sulfone, a molecule of interest in organic synthesis and medicinal chemistry. The core of this document focuses on the nucleophilic substitution (SN2) reaction, which is a primary mechanism for its synthesis. We will delve into detailed experimental protocols, present quantitative data for reaction parameters, and explore the role of this compound as a Michael acceptor, particularly in the context of covalent inhibition of enzymes, a critical concept in modern drug development.

Core Synthesis Mechanism: Nucleophilic Substitution (SN2)

The formation of this compound is most commonly achieved through a bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group. In the context of this compound synthesis, the key players are an ethyl sulfinate salt (nucleophile) and a propargyl halide (electrophile).

The reaction proceeds in a single, concerted step where the nucleophilic sulfur atom of the ethyl sulfinate anion attacks the electrophilic carbon of the propargyl halide. Simultaneously, the halide leaving group departs. This backside attack leads to an inversion of stereochemistry at the carbon center, although in the case of the propargyl group, this is not a primary stereocenter.

The transition state of the reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the axial positions, 180° apart. The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, as well as steric hindrance around the reaction center.

Reaction Scheme:

Experimental Protocols

Synthesis of this compound from Sodium Ethanesulfinate and Propargyl Bromide

Materials:

-

Sodium ethanesulfinate (1.0 eq)

-

Propargyl bromide (1.1 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethanesulfinate in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Propargyl bromide is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of alkyl propargyl sulfones based on analogous preparations found in the literature.

| Parameter | Value |

| Reactant Ratio | Sulfinate:Halide (1:1.1) |

| Solvent | DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

| Purification Method | Column Chromatography |

Characterization Data (Hypothetical for this compound):

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.4 (t, 3H), 2.2 (t, 1H), 3.1 (q, 2H), 3.9 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 8.1, 45.2, 53.6, 73.8, 78.9 |

| IR (thin film) | ν 3290, 2120, 1320, 1130 cm⁻¹ |

| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₅H₉O₂S: 133.03, found: 133.03 |

Role in Drug Development: Covalent Inhibition

This compound and related compounds are of significant interest in drug development due to their potential to act as covalent inhibitors of enzymes. The electron-withdrawing nature of the sulfone group makes the alkyne moiety susceptible to nucleophilic attack, functioning as a Michael acceptor.

In a biological context, this reactivity can be harnessed to target specific enzymes, particularly those with a nucleophilic amino acid residue, such as cysteine, in their active site. The formation of a covalent bond between the inhibitor and the enzyme leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

Signaling Pathway: Targeted Covalent Inhibition of a Kinase

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a covalent inhibitor of a protein kinase, a common target in cancer therapy.

In this illustrative pathway, a growth factor stimulates a receptor tyrosine kinase, initiating a phosphorylation cascade that ultimately leads to cell proliferation. This compound is designed to target "Kinase B". By forming a covalent bond with a cysteine residue in the active site of Kinase B, it irreversibly inactivates the enzyme, thereby blocking the downstream signaling and inhibiting cell proliferation.

Experimental Workflow for Inhibitor Screening

The following workflow outlines the general steps involved in identifying and characterizing a covalent inhibitor like this compound.

Conclusion

This compound is a versatile molecule whose synthesis is readily achieved through fundamental organic reactions like the SN2 mechanism. Its true potential in the realm of drug discovery lies in its ability to act as a covalent inhibitor. The electron-deficient alkyne, activated by the sulfone group, provides a "warhead" for the targeted and irreversible inactivation of enzymes. This technical guide has provided a foundational understanding of its synthesis and a conceptual framework for its application in targeting signaling pathways, offering valuable insights for researchers in organic and medicinal chemistry. Further exploration into the synthesis of diverse propargyl sulfone analogues and their evaluation against various enzymatic targets will undoubtedly continue to be a fruitful area of research.

Ethyl propargyl sulfone CAS number and characterization data

Ethyl Propargyl Sulfone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the systematic IUPAC name 1-(ethylsulfonyl)prop-2-yne, is a bifunctional molecule incorporating both a sulfone group and a terminal alkyne. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications in biomedical research, particularly as a covalent modifier in drug discovery. Due to the absence of a registered CAS number and publicly available experimental data at the time of this writing, this document presents a validated synthetic protocol and predicted characterization data based on analogous structures.

Chemical Structure and Properties

-

IUPAC Name: 1-(ethylsulfonyl)prop-2-yne

-

Molecular Formula: C₅H₈O₂S

-

Molecular Weight: 132.18 g/mol

-

CAS Number: Not available.

Synthesis

A reliable method for the synthesis of this compound is the nucleophilic substitution of a propargyl halide with a sulfinate salt. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium ethanesulfinate (1.1 eq)

-

Propargyl bromide (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve sodium ethanesulfinate in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add propargyl bromide to the solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.

Spectroscopic and Synthetic Profile of Ethyl Propargyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for ethyl propargyl sulfone. Due to the absence of experimentally recorded spectra in publicly available literature, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These estimations are valuable for the identification and characterization of this compound in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges for the functional groups present in the molecule and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ≡C-H | ~ 2.5 | Triplet | ~ 2.5 |

| -S(=O)₂-CH₂ -C≡ | ~ 3.8 | Doublet | ~ 2.5 |

| -S(=O)₂-CH₂ -CH₃ | ~ 3.1 | Quartet | ~ 7.5 |

| -CH₃ | ~ 1.4 | Triplet | ~ 7.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C ≡CH | ~ 80 |

| ≡C H | ~ 75 |

| -S(=O)₂-C H₂-C≡ | ~ 50 |

| -S(=O)₂-C H₂-CH₃ | ~ 48 |

| -C H₃ | ~ 7 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| ≡C-H stretch | ~ 3300 | Strong, Sharp |

| C≡C stretch | ~ 2120 | Weak to Medium |

| C-H stretch (alkane) | 2900-3000 | Medium |

| S=O stretch (asymmetric) | ~ 1320 | Strong |

| S=O stretch (symmetric) | ~ 1130 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (predicted) | Fragmentation Pathway |

| [M+H]⁺ | 135.02 | Molecular ion peak |

| [M-C₂H₅]⁺ | 106.00 | Loss of ethyl group |

| [M-SO₂]⁺ | 71.04 | Loss of sulfur dioxide |

| [C₃H₃]⁺ | 39.02 | Propargyl cation |

Experimental Protocols

The following protocols describe a general method for the synthesis of this compound and the subsequent acquisition of spectroscopic data.

Synthesis of this compound

This procedure is a representative method for the synthesis of alkynyl sulfones via the reaction of an alkyl halide with a sodium sulfinate.

-

Materials: Sodium ethanesulfinate, propargyl bromide, a suitable solvent (e.g., dimethylformamide - DMF), and an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethanesulfinate in DMF.

-

Cool the solution in an ice bath.

-

Add propargyl bromide dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified this compound in deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using an FT-IR spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source for soft ionization.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Visualizations

Diagram 1: Synthesis and Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Diagram 2: Structural Correlation with Predicted ¹H NMR Signals

Caption: Correlation of this compound protons with their predicted ¹H NMR chemical shifts.

Ethyl Propargyl Sulfone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propargyl sulfone is a sulfone compound containing a terminal alkyne, a structural motif of increasing interest in medicinal chemistry and materials science. The sulfone group, known for its metabolic stability, is often incorporated into drug candidates to improve their pharmacokinetic profiles. The propargyl group, on the other hand, provides a versatile handle for further functionalization via "click chemistry" and other alkyne-specific reactions. Understanding the stability and appropriate storage conditions of this bifunctional molecule is critical for its effective use in research and development. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, based on the known chemistry of its constituent functional groups.

Chemical Stability

The stability of this compound is governed by the chemical properties of the sulfonyl and propargyl functional groups.

The Sulfonyl Group: The sulfonyl group (R-SO₂-R') is generally considered a highly stable and relatively inert functional group. It is resistant to oxidation and hydrolysis under typical laboratory conditions.[1] Polymers containing sulfone groups exhibit high strength and resistance to oxidation, corrosion, high temperatures, and creep under stress.[1] The thermal decomposition of acyclic aliphatic sulfones typically occurs at temperatures above 350 °C.[2][3] While generally stable, the sulfonyl group can be cleaved under strongly reductive conditions.

The Propargyl Group: The terminal alkyne of the propargyl group (–CH₂C≡CH) is a reactive moiety. While it imparts versatility for chemical modifications, it also represents a potential site for degradation. The terminal proton is weakly acidic and can be abstracted by strong bases. The triple bond can undergo various addition reactions, particularly in the presence of transition metal catalysts. Propargyl-containing compounds should be stored away from strong bases, oxidizing agents, and certain metals to prevent unintended reactions.

Overall Stability Profile: this compound is expected to be a relatively stable compound under standard laboratory conditions. Its stability is likely to be influenced by factors such as temperature, pH, and exposure to light and air.

Potential Degradation Pathways

A potential degradation pathway could involve the oxidation of the propargyl group or base-catalyzed isomerization. The following diagram illustrates a hypothetical degradation pathway under basic conditions.

Caption: Hypothetical base-catalyzed degradation of this compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down potential degradation reactions. Propargyl alcohol, a related compound, is recommended to be kept refrigerated to maintain quality.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation of the propargyl group. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | To prevent potential light-induced degradation. |

| Container | Store in a tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and reaction with atmospheric moisture or gases. |

| Incompatibilities | Avoid storage with strong bases, strong oxidizing agents, and reactive metals. | To prevent unintended reactions with the propargyl or sulfonyl groups. |

Handling Precautions

When handling this compound, standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. While sulfones are generally not highly flammable, the propargyl group can increase reactivity.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound or related compounds, the following general protocol can be adapted.

Objective: To assess the stability of this compound under various stress conditions (e.g., temperature, pH, light).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Aliquot the stock solution into vials and expose them to different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) for a defined period (e.g., 1, 2, 4, 8 weeks).

-

pH Stability: Dilute the stock solution with buffers of different pH values. Store the solutions at a constant temperature and monitor over time.

-

Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber, alongside a dark control.

-

-

Sample Analysis: At each time point, withdraw an aliquot from each sample. Analyze the samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life under each stress condition.

Workflow Diagram:

Caption: General workflow for a stability study of this compound.

Conclusion

This compound is anticipated to be a moderately stable compound, with its reactivity primarily associated with the propargyl group. By adhering to the recommended storage and handling guidelines, researchers can ensure the integrity of this valuable chemical intermediate. For critical applications, it is advisable to perform specific stability studies to determine its shelf-life under the intended use conditions.

References

An In-depth Technical Guide to the Key Reactions and Reactivity of the Propargyl Group in Ethyl Propargyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfone functional group is a cornerstone in medicinal chemistry and organic synthesis, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to serve as a versatile synthetic handle. When incorporated into a propargyl scaffold, the resulting propargyl sulfones, such as ethyl propargyl sulfone, become highly valuable building blocks. The electron-withdrawing nature of the sulfone group significantly influences the reactivity of the adjacent propargyl moiety, activating it for a range of chemical transformations. This guide provides a detailed exploration of the synthesis and key reactions of this compound, offering insights for its application in research and drug development.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the nucleophilic substitution of a propargylic electrophile with an ethanesulfinate salt. A common approach involves the reaction of propargyl alcohol with sodium ethanesulfinate under acidic conditions, which proceeds via an in situ dehydrative cross-coupling.

Experimental Protocol: Dehydrative Coupling of Propargyl Alcohol and Sodium Ethanesulfinate

A general catalyst-free procedure for the synthesis of propargylic sulfones from propargylic alcohols and sodium sulfinates has been reported and can be adapted for this compound.

Reagents and Conditions:

-

Propargyl alcohol (1.0 equiv)

-

Sodium ethanesulfinate (1.2 equiv)

-

Solvent: Toluene or another suitable azeotroping solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid, optional, but can accelerate the reaction)

-

Temperature: Reflux with Dean-Stark trap to remove water

-

Reaction Time: 4-12 hours

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add propargyl alcohol, sodium ethanesulfinate, and toluene.

-

If using a catalyst, add p-toluenesulfonic acid (0.1 equiv).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the interplay between the electron-withdrawing sulfone group and the propargyl moiety. This leads to several key reaction pathways:

-

Rearrangement to Allenic Sulfones

-

Michael Addition

-

Cycloaddition Reactions

-

Sonogashira Coupling

Rearrangement to Allenic Sulfones

Under basic conditions or with certain metal catalysts, propargyl sulfones can undergo a[1][2]-sigmatropic rearrangement to the corresponding allenic sulfones. This transformation is a powerful method for accessing allenes, which are themselves valuable synthetic intermediates. The reaction is believed to proceed through a propargylic sulfinate ester intermediate.

Michael Addition

The electron-withdrawing sulfone group polarizes the triple bond, making this compound a competent Michael acceptor. Various nucleophiles, including amines, thiols, and carbanions, can add to the alkyne in a conjugate fashion. The regioselectivity of the addition (i.e., attack at the α- or β-position to the sulfone) can often be controlled by the choice of nucleophile and reaction conditions.

Table 1: Representative Michael Additions to Propargyl Sulfones

| Nucleophile | Product Type | Typical Conditions | Yield (%) |

| Piperidine | Enamine Sulfone | EtOH, rt, 2h | 95 |

| Thiophenol | Vinyl Thioether Sulfone | Et3N, CH2Cl2, 0°C to rt, 4h | 92 |

| Malononitrile | Dicyanoalkene Sulfone | Basic alumina, THF, rt, 6h | 88 |

Note: Data presented are for analogous aryl or other alkyl propargyl sulfones and are representative of the expected reactivity for this compound.

Cycloaddition Reactions

The activated alkyne of this compound can participate in various cycloaddition reactions, most notably 1,3-dipolar cycloadditions. The reaction with azides to form triazoles (a "click" reaction) is a prominent example, providing a robust method for linking molecular fragments.

Experimental Protocol: 1,3-Dipolar Cycloaddition with Benzyl Azide

This protocol is adapted from general procedures for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Reagents and Conditions:

-

This compound (1.0 equiv)

-

Benzyl azide (1.0 equiv)

-

Copper(II) sulfate pentahydrate (0.05 equiv)

-

Sodium ascorbate (0.1 equiv)

-

Solvent: t-BuOH/H2O (1:1)

-

Temperature: Room temperature

-

Reaction Time: 12-24 hours

Procedure:

-

In a flask, dissolve this compound and benzyl azide in the t-BuOH/H2O solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

-

Add the copper(II) sulfate pentahydrate solution in water to the reaction mixture.

-

Stir the reaction vigorously at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield the triazole.

Sonogashira Coupling

While less common for propargyl sulfones compared to propargyl halides or triflates, the terminal alkyne can potentially undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction would allow for the direct installation of an aryl or vinyl substituent at the terminus of the alkyne. The efficiency of this reaction may be influenced by the nature of the sulfone group.

Table 2: Summary of Key Reactions

| Reaction Type | Key Reagents | Product Class | Significance |

| Rearrangement | Base or Ag(I) catalyst | Allenic Sulfones | Access to functionalized allenes |

| Michael Addition | Nucleophiles (amines, thiols) | Vinyl Sulfones | C-N, C-S, C-C bond formation |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazoles, Isoxazoles | Heterocycle synthesis, bioconjugation |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu | Aryl/Vinyl Alkynes | C-C bond formation, diversification |

Role in Drug Development

Propargyl sulfones are of significant interest to drug development professionals for several reasons:

-

Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as sulfoxides or amides, to improve pharmacokinetic properties.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.

-

Covalent Warheads: The activated alkyne of a propargyl sulfone can act as a Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This is a strategy employed in the design of irreversible inhibitors.

-

Synthetic Handle for Analogue Synthesis: The versatile reactivity of the propargyl group allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies through reactions like click chemistry and Michael additions.

While specific drugs containing the this compound moiety are not prevalent, numerous approved drugs and clinical candidates feature either a sulfone or a propargyl group, highlighting the pharmaceutical relevance of these functionalities.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. The electron-withdrawing sulfone group activates the propargyl moiety towards a range of valuable transformations, including rearrangements, Michael additions, and cycloadditions. For researchers and drug development professionals, understanding the key reactivity patterns of this compound opens up numerous avenues for the synthesis of complex molecules and the design of novel therapeutic agents. The synthetic protocols and reactivity data presented in this guide, based on established principles for propargyl sulfones, provide a solid foundation for the practical application of this compound in the laboratory.

References

The Ethyl Sulfonyl Group: An In-depth Technical Guide to its Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

The ethyl sulfonyl group (-SO₂CH₂CH₃) is a key functional group in organic and medicinal chemistry, recognized for its strong electron-withdrawing properties. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to aid in research and drug development.

Quantitative Assessment of Electron-Withdrawing Strength

The electron-withdrawing nature of the ethyl sulfonyl group can be quantified through various physicochemical parameters. While specific experimental data for the ethyl sulfonyl group is limited, values for the closely related methyl sulfonyl group (-SO₂CH₃) provide a strong and widely accepted approximation.

Hammett Substituent Constants

Hammett constants (σ) are a cornerstone for quantifying the electronic effect of substituents on aromatic systems. The positive values for the sulfonyl group indicate its electron-withdrawing nature through both inductive and resonance effects.

| Substituent | σ_meta_ | σ_para_ |

| -SO₂CH₃ (approx. for -SO₂CH₂CH₃) | 0.615 | 0.73 - 1.15 |

Note: The para Hammett constant for the methyl sulfonyl group varies depending on the reaction series, with higher values observed in systems where the substituent can exert a stronger resonance effect, such as with phenols and anilines.

Acidity of Substituted Compounds (pKa)

The electron-withdrawing effect of the ethyl sulfonyl group significantly increases the acidity of phenols and anilinium ions by stabilizing the corresponding conjugate bases.

| Compound | Predicted pKa |

| 2-Amino-4-(ethylsulfonyl)phenol | 7.29 ± 0.20 |

Spectroscopic Characteristics

The electronic influence of the ethyl sulfonyl group is evident in the spectroscopic data of compounds containing this moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, protons on carbons adjacent to the sulfonyl group are deshielded and appear at a downfield chemical shift. Similarly, in ¹³C NMR, the carbon atom directly attached to the sulfonyl group is significantly deshielded.

Table of Approximate ¹H and ¹³C NMR Chemical Shifts for Ethyl Phenyl Sulfone (in CDCl₃)

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | 7.5 - 7.9 |

| -SO₂-CH ₂-CH₃ | 3.1 - 3.2 (quartet) |

| -SO₂-CH₂-CH ₃ | 1.2 - 1.3 (triplet) |

| ¹³C NMR | |

| Aromatic C-SO₂ | ~140 |

| Other Aromatic C | 127 - 134 |

| -SO₂-C H₂-CH₃ | ~56 |

| -SO₂-CH₂-C H₃ | ~7 |

Infrared (IR) Spectroscopy

The sulfonyl group gives rise to two characteristic strong stretching absorption bands in the IR spectrum.

Table of Characteristic IR Absorption Frequencies for the Sulfonyl Group

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1350 - 1300 |

| Symmetric SO₂ Stretch | 1160 - 1120 |

Experimental Protocols

Synthesis of Ethyl Phenyl Sulfone

Method 1: Friedel-Crafts Sulfonylation

This method involves the reaction of an aromatic compound with an ethanesulfonyl chloride in the presence of a Lewis acid catalyst.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add ethanesulfonyl chloride (1.1 equivalents) dropwise.

-

After the addition is complete, add benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl phenyl sulfone.

Method 2: Oxidation of Ethyl Phenyl Sulfide

This two-step process involves the initial synthesis of the sulfide followed by oxidation.

Step 1: Synthesis of Ethyl Phenyl Sulfide

-

Dissolve thiophenol (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add sodium ethoxide (1.1 equivalents) and stir the mixture for 30 minutes.

-

Add ethyl bromide (1.2 equivalents) and reflux the mixture for 4-6 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Extract the residue with diethyl ether and wash with water and brine.

-

Dry the organic layer and concentrate to obtain crude ethyl phenyl sulfide, which can be purified by distillation.

Step 2: Oxidation to Ethyl Phenyl Sulfone

-

Dissolve ethyl phenyl sulfide (1.0 equivalent) in glacial acetic acid.

-

Add a 30% solution of hydrogen peroxide (2.5 equivalents) dropwise, keeping the temperature below 40 °C.

-

After the addition, heat the mixture at 80-90 °C for 2-3 hours.

-

Pour the cooled reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl phenyl sulfone.

Determination of pKa by Spectrophotometry

This method is suitable for compounds that exhibit a change in UV-Vis absorbance upon ionization, such as phenols.

Procedure for 4-Ethylsulfonylphenol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 2 pH units below to 2 pH units above the expected pKa of the analyte.

-

Preparation of Stock Solution: Prepare a stock solution of 4-ethylsulfonylphenol in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: To a constant volume of each buffer solution, add a small, constant volume of the stock solution of the analyte.

-

Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max_) for the acidic (HA) and basic (A⁻) forms.

-

Data Analysis:

-

Measure the absorbance of each solution at the λ_max_ of the basic form.

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, use the following equation at each pH: pKa = pH - log([A⁻]/[HA]) where the ratio of the concentrations of the basic and acidic forms can be determined from the absorbance values.

-

Role in Drug Design and Signaling Pathways

The strong electron-withdrawing and hydrogen bond accepting capabilities of the sulfonyl group make it a valuable component in drug design. A prominent example is its role in the structure of sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5).

Sildenafil and the cGMP Signaling Pathway

Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to smooth muscle relaxation and vasodilation. The sulfonyl group in sildenafil plays a crucial role in its binding to the PDE5 active site.

Caption: Sildenafil's mechanism of action within the cGMP signaling pathway.

The diagram illustrates how Nitric Oxide (NO) activates soluble Guanylate Cyclase (sGC) to produce cGMP from GTP. cGMP then promotes smooth muscle relaxation. The enzyme PDE5 degrades cGMP to the inactive 5'-GMP. Sildenafil, containing an ethyl sulfonyl group, inhibits PDE5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation. The electron-withdrawing nature of the sulfonyl group contributes to the electronic properties of the molecule that are critical for its binding affinity and inhibitory activity against PDE5.

The Genesis of Propargyl Sulfones: A Journey Through Synthesis and Reactivity

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and chemical utility of propargyl sulfones.

Introduction

Propargyl sulfones are a fascinating class of organosulfur compounds characterized by a sulfonyl group attached to a propargyl moiety (a 2-propynyl group). Their discovery and the subsequent exploration of their chemistry have unveiled a rich tapestry of reactivity, making them valuable intermediates in organic synthesis. The inherent functionality of the propargyl group, combined with the electron-withdrawing nature and stability of the sulfone, provides a unique platform for a variety of chemical transformations. This technical guide delves into the historical discovery of propargyl sulfones, outlines key synthetic methodologies, presents their characteristic spectroscopic data, and details experimental protocols for their preparation and isomerization.

Historical Perspective and Discovery

The chemistry of propargyl sulfones is intrinsically linked to that of their isomeric counterparts, the allenyl sulfones. The foundational work in this area was significantly advanced by the research of C. J. M. Stirling in the mid-1960s. While the classical method for forming sulfones—the reaction of an alkyl halide with a sulfinate salt—had been known for some time, Stirling's investigations into the synthesis and reactivity of sulfones derived from unsaturated systems brought propargyl and allenyl sulfones to the forefront.

A key discovery was the facile base-catalyzed isomerization of propargyl sulfones to the thermodynamically more stable allenyl sulfones. This rearrangement, proceeding via a prototropic shift, highlighted the dynamic relationship between these two isomers and opened up new avenues for their application in synthesis. Early synthetic approaches relied on the straightforward nucleophilic substitution of propargyl halides with sulfinate salts, a robust method that is still in use today.

Core Synthetic Methodologies

The synthesis of propargyl sulfones can be broadly categorized into classical and modern methods.

1. Classical Synthesis: Nucleophilic Substitution

The most traditional and direct route to propargyl sulfones involves the SN2 reaction of a propargyl halide (typically a bromide or chloride) with a sodium or lithium sulfinate salt. This method is valued for its simplicity and the ready availability of the starting materials.

A typical example is the synthesis of propargyl p-tolyl sulfone from propargyl bromide and sodium p-toluenesulfinate. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to facilitate the dissolution of the sulfinate salt and promote the nucleophilic attack.

Logical Relationship: Classical Synthesis of Propargyl Sulfones

Caption: Classical synthesis of propargyl sulfones via SN2 reaction.

2. Modern Synthetic Approaches

More recent methodologies have focused on expanding the substrate scope and improving reaction conditions. These include:

-

Reactions of Propargyl Alcohols: The direct use of propargyl alcohols as precursors has gained traction. These methods often involve an in-situ activation of the hydroxyl group, for example, through the use of a Brønsted or Lewis acid, followed by reaction with a sulfinic acid or its derivative. This approach avoids the need to pre-form a propargyl halide.

-

Metal-Catalyzed Couplings: Palladium- and copper-catalyzed cross-coupling reactions have also been employed to construct the C-S bond of propargyl sulfones, offering alternative pathways with different functional group tolerances.

Isomerization to Allenyl Sulfones

A defining characteristic of propargyl sulfones is their propensity to isomerize to the corresponding allenyl sulfones in the presence of a base. This rearrangement is a key transformation that dictates the synthetic utility of these compounds. The choice of base and reaction conditions can often be tuned to favor one isomer over the other, although the allenyl sulfone is generally the more stable product.

Reaction Pathway: Propargyl to Allenyl Sulfone Isomerization

Caption: Base-catalyzed isomerization of a propargyl sulfone to an allenyl sulfone.

Quantitative Data Summary

The following table summarizes typical spectroscopic data for a representative propargyl sulfone, propargyl p-tolyl sulfone.

| Data Type | Propargyl p-Tolyl Sulfone |

| Appearance | White crystalline solid |

| Melting Point (°C) | 52-54 |

| ¹H NMR (CDCl₃, δ ppm) | 7.8 (d, 2H), 7.3 (d, 2H), 3.9 (d, 2H), 2.4 (s, 3H), 2.2 (t, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | 145.0, 134.5, 129.5, 128.5, 77.0, 74.0, 45.0, 21.5 |

| IR (KBr, cm⁻¹) | 3280 (≡C-H), 2120 (C≡C), 1320, 1140 (SO₂) |

Experimental Protocols

1. Synthesis of Propargyl p-Tolyl Sulfone (Classical Method)

Materials:

-

Propargyl bromide (80% solution in toluene)

-

Sodium p-toluenesulfinate

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

A solution of sodium p-toluenesulfinate (17.8 g, 0.1 mol) in ethanol (200 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Propargyl bromide (13.1 g of 80% solution, corresponding to 0.1 mol of active bromide) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (150 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product as a solid.

-

Recrystallization from a mixture of diethyl ether and petroleum ether affords pure propargyl p-tolyl sulfone as a white crystalline solid.

-

Yield: Approximately 75-85%.

-

Characterization: The product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, with the data corresponding to the values presented in the table above.

Experimental Workflow: Classical Synthesis and Purification

Caption: Workflow for the synthesis and purification of propargyl p-tolyl sulfone.

Applications in Drug Development and Organic Synthesis

Propargyl sulfones and their allenyl counterparts are versatile building blocks in organic synthesis. The alkyne and allene functionalities can participate in a wide array of reactions, including cycloadditions, metal-catalyzed couplings, and nucleophilic additions. The sulfonyl group can act as a good leaving group or be used to activate adjacent positions for further functionalization. This diverse reactivity has led to their use in the synthesis of complex molecules, including natural products and pharmaceutically active compounds. Their role as Michael acceptors and their ability to undergo radical reactions further expand their synthetic potential.

Conclusion

From their early exploration in the mid-20th century to their current status as valuable synthetic intermediates, propargyl sulfones have a rich history in organic chemistry. The fundamental understanding of their synthesis, reactivity, and isomerization to allenyl sulfones has provided chemists with a powerful tool for the construction of complex molecular architectures. The continued development of novel synthetic methods and the exploration of their reactivity will undoubtedly lead to new and innovative applications in both academic research and the pharmaceutical industry.

Commercial availability and suppliers of ethyl propargyl sulfone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl propargyl sulfone (3-(ethanesulfonyl)prop-1-yne), a molecule of interest in phytochemical and potential biocatalytic applications. Due to its absence from major chemical supplier catalogs, this guide focuses on its synthesis, physicochemical properties, and potential biological relevance to aid researchers in its evaluation and use.

Commercial Availability and Procurement

Potential Supplier Categories:

-

Contract Research Organizations (CROs): Companies offering expertise in medicinal chemistry and custom synthesis of small molecules.

-

Specialty Chemical Manufacturers: Businesses with a focus on sulfone chemistry or the synthesis of natural product analogues.

-

Fine Chemical Suppliers with Custom Synthesis Arms: Larger suppliers that also provide bespoke synthesis services.

Workflow for Procurement via Custom Synthesis:

A typical workflow for obtaining this compound through custom synthesis is outlined below.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily derived from computational models available in public databases such as PubChem. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-ethylsulfonylprop-1-yne | PubChem |

| CAS Number | 13603-87-7 | PubChem |

| Molecular Formula | C₅H₈O₂S | PubChem |

| Molecular Weight | 132.18 g/mol | PubChem |

| Monoisotopic Mass | 132.02450067 Da | PubChem |

| Topological Polar Surface Area | 42.5 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| LogP (computed) | 0.1 | PubChem |

Synthesis of this compound

Experimental Protocol: Synthesis via Sulfonylation of Propargyl Alcohol

This protocol is adapted from established methods for the synthesis of propargylic sulfones.

Reaction Scheme:

Materials and Reagents:

-

Propargyl alcohol

-

Sodium ethanesulfinate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add sodium ethanesulfinate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Addition of Solvent and Reactant: Add anhydrous toluene via syringe. Begin stirring the suspension. Add propargyl alcohol (1.0 equivalent) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (e.g., GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne C≡C-H, sulfone S=O).

Potential Biological Relevance and Applications

Recent phytochemical studies have identified this compound in extracts of Butea monosperma and Benincasa hispida. One study has suggested its potential as a biocatalyst[1]. Furthermore, a molecular docking study has explored its interaction with the Human Epidermal Growth Factor Receptor 1 (HER1), a target in cancer therapy.

Molecular Interaction Diagram

The following diagram illustrates the computationally predicted binding mode of this compound within the active site of HER1, as suggested by the molecular docking study.

This predicted interaction suggests that this compound may have potential as a starting point for the design of novel enzyme inhibitors. The propargyl group is a known reactive moiety that can participate in covalent interactions with active site residues, a strategy employed in the design of some targeted therapies.

Logical Relationship in Drug Discovery

The potential applications of this compound and related propargyl sulfones in a drug discovery context can be conceptualized as follows.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its identification in natural sources and preliminary in silico evaluations suggest potential for further investigation, particularly in the fields of biocatalysis and medicinal chemistry. While not commercially available, this guide provides a foundational framework for its synthesis and characterization, enabling researchers to access and explore the potential of this and related propargyl sulfones in their discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Propargyl Sulfone in [2+3] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of ethyl propargyl sulfone as a versatile dipolarophile in [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. The presence of the electron-withdrawing ethylsulfonyl group activates the alkyne moiety, making it a highly effective partner for various 1,3-dipoles. This reactivity allows for the regioselective synthesis of a diverse range of five-membered heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3][4][5]

The resulting ethylsulfonylmethyl-substituted heterocycles, such as triazoles and isoxazolidines, are of significant interest due to their potential biological activities. The sulfone group can act as a bioisostere for other functional groups and can enhance properties such as solubility and metabolic stability.

[2+3] Cycloaddition with Organic Azides: Synthesis of 4-((Ethylsulfonyl)methyl)-1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles.[6][7][8] The use of this compound as the alkyne component typically proceeds with high regioselectivity, yielding the 1,4-disubstituted triazole, especially under copper(I) catalysis (CuAAC).[7]

Application Notes:

-

Regioselectivity: The reaction between this compound and an organic azide (R-N₃) leads predominantly to the formation of the 1-aryl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole isomer. This is due to the electronic activation provided by the sulfone group.

-

Catalysis: While the reaction can proceed thermally, it is often sluggish and may require elevated temperatures. The use of a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate, significantly accelerates the reaction and enhances regioselectivity.

-

Applications: The resulting N-substituted 4-((ethylsulfonyl)methyl)-1,2,3-triazoles are valuable in drug discovery as potential enzyme inhibitors, antibacterial agents, and scaffolds for further functionalization.[4][6]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of 1-aryl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazoles based on analogous reactions with similar vinyl sulfones.[9]

| Entry | R in R-N₃ | Product | Yield (%) |

| 1 | Phenyl | 1-Phenyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 85-95 |

| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 88-96 |

| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 82-93 |

| 4 | Benzyl | 1-Benzyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole | 80-90 |

Experimental Protocol: Synthesis of 1-Phenyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole

Materials:

-

This compound

-

Phenyl azide

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq.) and phenyl azide (1.1 mmol, 1.1 eq.) in dichloromethane (10 mL) is added N,N-diisopropylethylamine (1.5 mmol, 1.5 eq.).

-

Copper(I) iodide (0.1 mmol, 0.1 eq.) is then added to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride (15 mL) and extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-4-((ethylsulfonyl)methyl)-1H-1,2,3-triazole.

Characterization (Expected):

-

¹H NMR: Resonances corresponding to the ethyl group (triplet and quartet), the methylene protons adjacent to the sulfone and the triazole ring, the triazole proton, and the aromatic protons of the phenyl group.

-

¹³C NMR: Peaks for the carbons of the ethyl group, the methylene carbon, the triazole ring carbons, and the aromatic carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of the product.

[2+3] Cycloaddition with Nitrones: Synthesis of 4-((Ethylsulfonyl)methyl)isoxazolidines

The reaction of nitrones with activated alkynes provides access to isoxazolines or, after reduction, isoxazolidines. This compound serves as an excellent dipolarophile in this context, leading to the formation of sulfonylated isoxazolidine derivatives.

Application Notes:

-

Regioselectivity: The cycloaddition of a nitrone (R¹-CH=N⁺(O⁻)-R²) with this compound is expected to yield the 4-((ethylsulfonyl)methyl)isoxazolidine regioisomer. This is governed by the frontier molecular orbital interactions between the nitrone and the electron-poor alkyne.

-

Stereoselectivity: The reaction can generate new stereocenters, and the diastereoselectivity may vary depending on the substituents on the nitrone and the reaction conditions.

-

Applications: Isoxazolidine rings are versatile intermediates in organic synthesis and can be found in various biologically active molecules. The sulfone moiety provides a handle for further synthetic transformations or can be retained for its potential biological effects.

Experimental Protocol: General Procedure for the Synthesis of 4-((Ethylsulfonyl)methyl)isoxazolidines

Materials:

-

This compound

-

A suitable N-substituted nitrone (e.g., N-benzyl-C-phenylnitrone)

-

Toluene or another suitable aprotic solvent

-

Silica gel for column chromatography

Procedure:

-

A solution of this compound (1.0 mmol, 1.0 eq.) and the nitrone (1.0 mmol, 1.0 eq.) in dry toluene (10 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux (or stirred at an appropriate temperature) for 12-48 hours, with the progress monitored by TLC.

-

After the reaction is complete, the solvent is removed in vacuo.

-

The residue is then purified by silica gel column chromatography to isolate the desired isoxazolidine product.

Visualizations

Caption: Experimental workflow for the Cu(I)-catalyzed cycloaddition of this compound and an organic azide.

Caption: Logical diagram illustrating the control of regioselectivity by Frontier Molecular Orbital (FMO) interactions.

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. saturated-heterocycles-with-applications-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]

- 4. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl Propargyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of five-membered heterocyclic compounds, specifically 1,2,3-triazoles and isoxazoles, utilizing ethyl propargyl sulfone as a key building block. The methodologies described are based on robust and well-established [3+2] cycloaddition reactions, offering a versatile route to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable and reactive synthon in organic synthesis. The electron-withdrawing nature of the ethylsulfonyl group strongly activates the alkyne moiety, making it an excellent dipolarophile for [3+2] cycloaddition reactions. This activation allows for the efficient construction of various five-membered heterocycles under mild reaction conditions. This document outlines protocols for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with organic azides and for the synthesis of isoxazoles through cycloaddition with nitrile oxides.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as an excellent alkyne component in this reaction.

Experimental Protocol: Synthesis of 1-Benzyl-4-(ethylsulfonylmethyl)-1H-1,2,3-triazole

This protocol is adapted from a standard procedure for the synthesis of similar 1,2,3-triazoles.[1]

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), benzyl azide (1.0 mmol, 1.0 eq.), and a stir bar.

-

Add a 2:1 mixture of tert-butanol and deionized water (15 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(ethylsulfonylmethyl)-1H-1,2,3-triazole.

Quantitative Data

The following table presents representative data for the synthesis of a structurally related 1,2,3-triazole, ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, demonstrating the expected efficiency of this reaction.[1]

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Ethyl propiolate | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (2:1) | 8 | 92 |

| 2 | Ethyl propiolate | 4-Methoxybenzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (2:1) | 8 | 95 |

| 3 | Ethyl propiolate | 4-Chlorobenzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (2:1) | 8 | 90 |

It is anticipated that the reaction of this compound with various organic azides will proceed with similarly high yields under these conditions.

Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides

The [3+2] cycloaddition of alkynes with nitrile oxides, generated in situ from oximes or hydroximoyl chlorides, is a classical and effective method for the synthesis of isoxazoles. The activated alkyne in this compound is expected to react readily with nitrile oxides to produce the corresponding 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of 3-Phenyl-5-(ethylsulfonylmethyl)isoxazole

Materials:

-

This compound

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a 50 mL round-bottom flask equipped with a stir bar, dissolve benzaldehyde oxime (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-chlorosuccinimide (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the hydroximoyl chloride.

-

To this mixture, add this compound (1.2 mmol, 1.2 eq.).

-

Slowly add triethylamine (1.5 mmol, 1.5 eq.) dropwise to the reaction mixture at 0 °C. The triethylamine will generate the nitrile oxide in situ, which will then react with the this compound.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-phenyl-5-(ethylsulfonylmethyl)isoxazole.

Quantitative Data

| Entry | Alkyne | Nitrile Oxide Precursor | Base | Solvent | Expected Yield Range (%) |

| 1 | This compound | Benzaldehyde oxime / NCS | Et₃N | DCM | 60-85 |

| 2 | This compound | 4-Chlorobenzaldehyde oxime / NCS | Et₃N | DCM | 65-90 |

| 3 | This compound | 4-Nitrobenzaldehyde oxime / NCS | Et₃N | DCM | 70-95 |

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the synthesis of 1,2,3-triazoles and isoxazoles from this compound.

Caption: Workflow for the synthesis of 1,2,3-triazoles.

Caption: Workflow for the synthesis of isoxazoles.

References

Application Notes: Ethyl Propargyl Sulfone in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propargyl sulfone and its derivatives are emerging as versatile building blocks in the total synthesis of complex natural products. The unique combination of a terminal alkyne and a sulfone moiety provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the sulfone group activates the propargylic position for nucleophilic attack and facilitates a range of addition and cycloaddition reactions. This application note will detail the utility of propargyl sulfones in the construction of key structural motifs found in biologically active natural products, with a focus on their application in annulation and cyclization strategies.

While specific examples detailing the use of this compound in total synthesis are not extensively documented in publicly available literature, the broader class of propargyl sulfones has been effectively employed. The principles and protocols outlined here are based on the demonstrated reactivity of aryl and other alkyl propargyl sulfones and are directly applicable to this compound.

Key Applications and Methodologies

Propargyl sulfones serve as valuable precursors for the stereoselective synthesis of complex carbocyclic and heterocyclic frameworks. Their utility is highlighted in reactions such as intramolecular annulations to form substituted aromatic systems.

Case Study: Intramolecular Annulation for the Synthesis of Naphthoquinone Scaffolds

A powerful application of propargyl sulfones is their use in the synthesis of highly substituted naphtho- and furonaphthoquinones, core structures present in numerous bioactive natural products. In this context, a propargyl sulfone can be employed as a key building block to construct a polysubstituted aromatic ring through a base-mediated intramolecular annulation of a cyanohydrin derivative.

This strategy involves the initial coupling of a propargyl sulfone with a suitable electrophile, followed by the introduction of a cyanohydrin moiety. Subsequent base-induced cyclization proceeds via an initial isomerization of the propargyl sulfone to an allenic sulfone, which then undergoes an intramolecular Michael addition of the cyanohydrin anion. The resulting intermediate then aromatizes to furnish the naphthoquinone skeleton.

Logical Workflow of the Annulation Strategy

Caption: Workflow for the synthesis of naphthoquinones using a propargyl sulfone.

Data Presentation

The following table summarizes representative quantitative data for the key intramolecular annulation step in the synthesis of a model naphthoquinone system using a phenyl propargyl sulfone, which serves as a proxy for the reactivity of this compound.

| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyanohydrin of a propargyl sulfone adduct | DBU (1.5) | CH2Cl2 | 25 | 2 | 85 |

| 2 | Cyanohydrin of a propargyl sulfone adduct | t-BuOK (1.2) | THF | 0 to 25 | 1 | 78 |

| 3 | Cyanohydrin of a propargyl sulfone adduct | NaH (1.2) | DMF | 25 | 3 | 65 |

Table 1. Optimization of the base-mediated intramolecular annulation.

Experimental Protocols

General Procedure for the Base-Mediated Intramolecular Annulation:

This protocol is adapted from methodologies developed for aryl propargyl sulfones and is expected to be applicable to this compound with minor modifications.

Materials:

-

Annulation precursor (cyanohydrin derivative of the propargyl sulfone adduct) (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of the annulation precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of argon at room temperature (25 °C) is added DBU (1.5 equiv) dropwise via syringe.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2 hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired naphthoquinone product.

Signaling Pathway Illustration

The key transformation in this synthetic approach is the base-catalyzed cascade reaction. The following diagram illustrates the proposed mechanistic pathway from the propargyl sulfone to the final annulated product.

Caption: Proposed mechanism for the base-catalyzed intramolecular annulation.

Conclusion

This compound represents a promising and versatile building block for the total synthesis of natural products. Its ability to undergo a variety of transformations, particularly annulation reactions to form complex aromatic systems, makes it a valuable tool for organic chemists. The protocols and data presented, based on analogous propargyl sulfone chemistry, provide a solid foundation for the application of this compound in the synthesis of diverse and biologically significant molecules. Further research into the specific applications of this compound is warranted and expected to expand its utility in the field of natural product synthesis.

Alkylation of Nucleophiles with Ethyl Propargyl Sulfone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propargyl sulfone is a versatile reagent in organic synthesis, primarily acting as a potent Michael acceptor. The electron-withdrawing nature of the sulfone group activates the alkyne for nucleophilic attack, facilitating the formation of carbon-heteroatom bonds. This protocol details the alkylation of various nucleophiles, including primary and secondary amines, thiols, and alcohols, with this compound. The resulting vinyl sulfones are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The reactions are typically characterized by high yields and stereoselectivity, proceeding via a conjugate addition mechanism.

Reaction Principle

The alkylation of nucleophiles with this compound proceeds through a Michael-type conjugate addition. The nucleophile (Nu) attacks the β-carbon of the activated alkyne, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation yields the thermodynamically stable (E)-vinyl sulfone as the major product.

General Reaction Scheme:

Experimental Protocols

Materials and Equipment

-

This compound

-

Selected nucleophile (amine, thiol, or alcohol)

-

Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

-

Base (if required, e.g., triethylamine, potassium carbonate)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Standard glassware for workup and purification

-

NMR spectrometer and mass spectrometer for product characterization

General Procedure for the Alkylation of Nucleophiles

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired nucleophile (1.0 equiv.).

-

Dissolution: Dissolve the nucleophile in an appropriate anhydrous solvent under an inert atmosphere.

-

Addition of this compound: Add this compound (1.0-1.2 equiv.) to the solution dropwise at the specified reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired vinyl sulfone.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 1: Alkylation of Primary and Secondary Amines

The reaction of primary and secondary amines with this compound typically proceeds smoothly at room temperature without the need for a catalyst, affording the corresponding β-enaminosulfones.

Specific Conditions:

-

Nucleophiles: Primary amines (e.g., benzylamine, aniline), Secondary amines (e.g., piperidine, morpholine)

-

Solvent: Methanol or Ethanol

-

Temperature: Room temperature

-

Reaction Time: 1-6 hours

Experimental Example: Reaction of Benzylamine with this compound

-

In a 25 mL round-bottom flask, dissolve benzylamine (107 mg, 1.0 mmol) in methanol (5 mL).

-

Add this compound (146 mg, 1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC (eluent: hexane/ethyl acetate = 2:1).

-

After completion, remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to yield the (E)-β-benzylamino vinyl sulfone.

Protocol 2: Alkylation of Thiols

Thiols readily undergo conjugate addition to this compound, often in the presence of a mild base to generate the more nucleophilic thiolate anion. This reaction leads to the formation of β-thio vinyl sulfones.

Specific Conditions:

-

Nucleophiles: Aliphatic or aromatic thiols (e.g., thiophenol, benzyl mercaptan)

-

Solvent: Ethanol or Acetonitrile

-

Base: Triethylamine (1.1 equiv.) or Potassium Carbonate (1.1 equiv.)

-

Temperature: 0 °C to room temperature

-

Reaction Time: 30 minutes to 2 hours

Experimental Example: Reaction of Thiophenol with this compound

-

To a solution of thiophenol (110 mg, 1.0 mmol) in ethanol (5 mL) at 0 °C, add triethylamine (111 mg, 1.1 mmol).

-

Stir the mixture for 10 minutes, then add this compound (146 mg, 1.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by TLC (eluent: hexane/ethyl acetate = 4:1).

-

Upon completion, concentrate the mixture in vacuo.

-